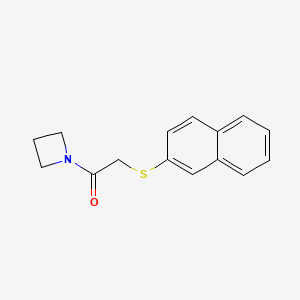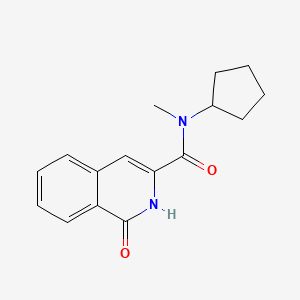
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide (abbreviated as CPIQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine and biology. CPIQ is a small molecule that belongs to the class of isoquinoline carboxamides and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood, but it has been proposed that the compound may act through multiple pathways to exert its biological effects. In cancer cells, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroprotection studies, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response genes. N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to exhibit several biochemical and physiological effects in various cell types and animal models. In cancer cells, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce cell cycle arrest, inhibit cell migration, and reduce the expression of oncogenes. In neuronal cells, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to increase the expression of antioxidant enzymes, reduce oxidative stress, and enhance neuronal survival. In addition, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory signaling pathways.
实验室实验的优点和局限性
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for use in lab experiments, including its small size, ease of synthesis, and low toxicity. However, the compound also has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments. In addition, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has not been extensively tested in vivo, and more studies are needed to determine its efficacy and safety in animal models.
未来方向
There are several future directions for research on N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, including the investigation of its potential applications in other areas of medicine and biology, such as cardiovascular disease, diabetes, and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide and its interactions with other signaling pathways. The development of novel N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide derivatives with improved solubility and bioavailability may also be a promising area of research. Finally, the evaluation of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide in preclinical and clinical trials may provide valuable information on its safety and efficacy as a potential therapeutic agent.
合成方法
The synthesis of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 1,2,3,4-tetrahydroisoquinoline and cyclopentanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction and cyclization to yield N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide. The synthesis of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been reported in several research articles, and the yield and purity of the compound depend on the reaction conditions and the purity of the starting materials.
科学研究应用
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been investigated for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and inflammation. In cancer research, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection studies, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to protect neurons from oxidative stress and prevent neuronal cell death. In addition, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been investigated for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-7-3-4-8-12)16(20)14-10-11-6-2-5-9-13(11)15(19)17-14/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGARSVYJURVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

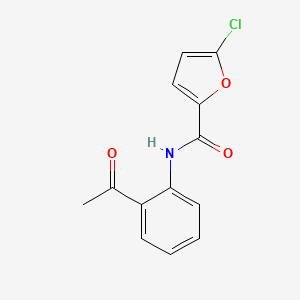

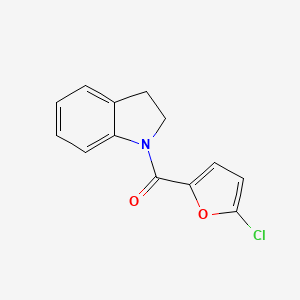
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)
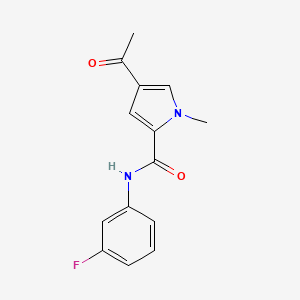

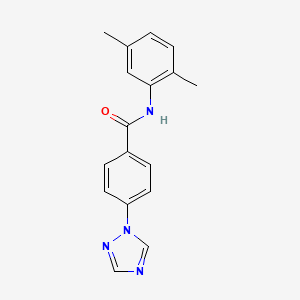
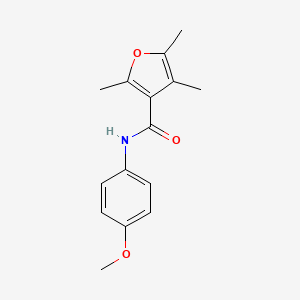
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)

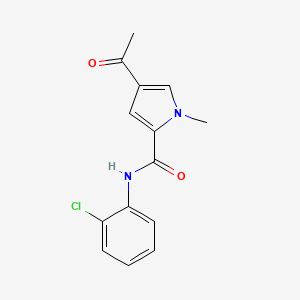
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
